molecular formula C16H21NOSi B178090 O-(Tert-butyldiphenylsilyl)hydroxylamine CAS No. 103587-51-5

O-(Tert-butyldiphenylsilyl)hydroxylamine

Cat. No.: B178090
CAS No.: 103587-51-5
M. Wt: 271.43 g/mol
InChI Key: PWTWOGMXABHJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(Tert-butyldiphenylsilyl)hydroxylamine is an organic compound with the molecular formula C16H21NOSi. It is known for its use in organic synthesis, particularly in the protection of hydroxyl groups. The compound is a white to almost white powder or crystal and is stable under inert atmosphere conditions .

Preparation Methods

The synthesis of O-(Tert-butyldiphenylsilyl)hydroxylamine typically involves the reaction of tert-butyldiphenylsilyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by recrystallization .

Chemical Reactions Analysis

O-(Tert-butyldiphenylsilyl)hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

O-(Tert-butyldiphenylsilyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(Tert-butyldiphenylsilyl)hydroxylamine involves the formation of a stable silyl ether linkage with hydroxyl groups. This protects the hydroxyl group from unwanted reactions during synthetic procedures. The silyl ether can be removed under mild acidic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar compounds to O-(Tert-butyldiphenylsilyl)hydroxylamine include:

Properties

IUPAC Name

O-[tert-butyl(diphenyl)silyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOSi/c1-16(2,3)19(18-17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTWOGMXABHJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471449
Record name O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103587-51-5
Record name O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(tert-Butyldiphenylsilyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride (3.48 g) and triethylamine (7 ml) were stirred for 0.25 hours in DMF (50 ml) at 0° C. tert-Butyldiphenylsilyl chloride (13 ml) was added and the mixture was stirred for 1 hour. The mixture was partitioned between pentane (500 ml) and water (100 ml), the layers separated and the aqueous phase extracted with ethyl acetate (2×100 ml). The organic layers were combined, washed with brine (50 ml), dried over magnesium sulphate and the solvent was removed in vacuo. The crude product was triturated with pentane (20 ml) yielding the pure title compound as white solid (4.04 g), m.p.t. 85°-87° C.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under nitrogen, a 50 L extractor was charged with dichloromethane (20 L), triethylamine (7.1 L, 50.9 mol), and hydroxylamine hydrochloride (1769 g, 25.5 mol). The mixture was stirred for 45 minutes then tert-butylchlorodiphenylsilane (7 kg, 25.5 mol) was added in seven 1 kg portions over 40 minutes. Additional dichloromethane (10 L) was added, filling the vessel to capacity. The joints were stoppered and the mixture stirred at 20° C. for 5 days. The resulting thick white suspension was filtered to remove the precipitate (mostly triethylamine hydrochloride). The filtrate was concentrated to a thick paste by rotary evaporation on two separate evaporators. Ethyl acetate (4 L) was added to each portion and evaporation continued until 2 L of solvent were condensed. The suspension from each half was combined in the 50-L reactor, ethyl acetate (28 L) was added, and the mixture was stirred for 15 minutes. The mixture was filtered (removing the remaining triethylamine hydrochloride) and the solvent evaporated (again using two rotary evaporators). When most of the solvent was removed, hexane (4 L) was added to each portion and evaporation continued until 2 L of solvent were condensed. The two halves were combined in the 50-L reactor, hexane (20 L) was added, and the mixture was stirred for 15 minutes. The resulting white solid was collected by filtration, washed with hexanes, and dried in a vacuum oven at 40° C., giving 4780 g (69% yield) of O-(tert-butyldiphenylsilyl)-hydroxylamine.
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
7.1 L
Type
reactant
Reaction Step One
Quantity
1769 g
Type
reactant
Reaction Step One
Quantity
7 kg
Type
reactant
Reaction Step Two
[Compound]
Name
seven
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
reactant
Reaction Step Three
Quantity
20 L
Type
solvent
Reaction Step Four
Quantity
28 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(Tert-butyldiphenylsilyl)hydroxylamine
Reactant of Route 2
O-(Tert-butyldiphenylsilyl)hydroxylamine
Reactant of Route 3
O-(Tert-butyldiphenylsilyl)hydroxylamine
Reactant of Route 4
O-(Tert-butyldiphenylsilyl)hydroxylamine
Reactant of Route 5
O-(Tert-butyldiphenylsilyl)hydroxylamine
Reactant of Route 6
O-(Tert-butyldiphenylsilyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.